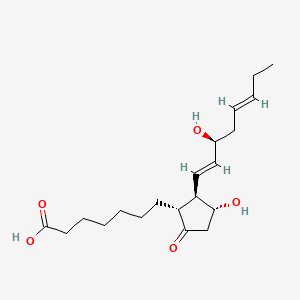

5,6-Dihydro pge3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5,6-Dihydro pge3” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-Dihydro pge3” typically involves multi-step organic synthesis. Key steps may include:

- Formation of the cyclopentyl ring with the appropriate stereochemistry.

- Introduction of the hydroxyl and ketone functional groups.

- Addition of the octadienyl side chain.

- Final assembly of the heptanoic acid moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

化学反应分析

Chemical Hydrogenation

The 5,6 double bond in PGE3 can be chemically reduced using:

Functional Group Transformations

-

Carboxyl group : Forms salts (e.g., sodium derivatives) and esters under alkaline conditions .

-

Hydroxyl groups : Participate in acetylation or silylation for protection during synthetic modifications .

Stability in Aqueous Media

-

pH-dependent degradation : Rapid hydrolysis occurs in acidic conditions (pH < 4), forming open-chain metabolites .

-

Temperature sensitivity : Decomposes above 40°C, requiring storage at −20°C .

Antiplatelet Activity

This compound inhibits ADP-induced platelet aggregation via prostacyclin (IP) receptors . Comparative IC₅₀ values:

| Prostaglandin | IC₅₀ (nM) in Healthy Subjects | IC₅₀ (nM) in CAD Patients |

|---|---|---|

| PGE1 | 56 ± 5 | 120 ± 20 |

| This compound | 58 ± 6 | 110 ± 9 |

Data from platelet-rich plasma assays .

Receptor Binding

-

Selectivity : Binds IP receptors with 75% efficacy of PGE1 but lacks affinity for EP1/EP3 receptors .

-

Metabolic resistance : The saturated 5,6 bond reduces oxidation by 15-hydroxyprostaglandin dehydrogenase .

Ring-Closing Metathesis (RCM)

Advanced derivatives are synthesized via Grubbs catalyst-mediated RCM to form lactone intermediates (e.g., 1,9-lactones) . Example conditions:

-

Catalyst : Grubbs II (5 mol%).

-

Solvent : Dichloromethane, 25°C.

Radiolabeling

Tritium (³H) or deuterium (²H) labels are introduced for metabolic tracking :

-

Tritiation : Catalytic exchange with ³H₂ gas.

-

Deuteriation : Reduction of ketones with NaBD₄.

Chromatography

Spectroscopic Data

科学研究应用

5,6-Dihydro prostaglandin E3 exhibits unique pharmacological properties that differentiate it from other prostaglandins. Key findings include:

- Antithrombotic Properties : Research indicates that 5,6-dihydro prostaglandin E3 retains approximately 75% of the anti-aggregatory potency of prostaglandin E1 while being significantly less active as a uterine stimulant. It is noted to be 14 times less effective than prostaglandin E1 in stimulating uterine contractions, making it a selective antithrombotic agent suitable for clinical applications where reduced uterine activity is desired .

- Platelet Aggregation Inhibition : Studies have shown that this compound interacts with the same platelet receptors as prostacyclin (PGI2), effectively inhibiting platelet aggregation. In patients with coronary artery disease, the compound demonstrated a higher IC50 value compared to healthy subjects, indicating a reduced effectiveness in this population .

Cancer Research

5,6-Dihydro prostaglandin E3 has been implicated in cancer research due to its role in modulating eicosanoid metabolism. The compound's ability to influence cyclooxygenase-derived prostaglandins suggests potential applications in cancer prevention and treatment. For instance:

- Eicosanoid Modulation : The metabolism of eicosanoids derived from n-3 fatty acids like eicosapentaenoic acid (EPA) leads to the production of 5,6-dihydro prostaglandin E3. This pathway is associated with reduced tumor growth in various cancer models, highlighting its potential as an anticancer agent .

Cardiovascular Health

The selective antithrombotic properties make 5,6-dihydro prostaglandin E3 a candidate for cardiovascular therapies. Its ability to inhibit platelet aggregation without significant uterine stimulation positions it as a safer alternative for patients requiring anticoagulation therapy .

Comparative Analysis of Prostaglandins

| Prostaglandin | IC50 (nM) Healthy Subjects | IC50 (nM) CAD Patients | Activity |

|---|---|---|---|

| Prostaglandin E1 | 56 ± 5 | 120 ± 20 | Strong antiplatelet activity |

| 5,6-Dihydro Prostaglandin E3 | 58 ± 6 | 110 ± 9 | Moderate antiplatelet activity |

| Prostaglandin I2 (PGI2) | Not specified | Not specified | Potent vasodilator and antiplatelet |

作用机制

The mechanism of action of “5,6-Dihydro pge3” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

相似化合物的比较

Similar Compounds

Similar compounds might include other cyclopentyl derivatives with hydroxyl and ketone groups, such as:

- Cyclopentanone derivatives.

- Hydroxylated cyclopentanes.

- Octadienyl-substituted cyclopentanes.

Uniqueness

The uniqueness of “5,6-Dihydro pge3” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

生物活性

5,6-Dihydro PGE3 is a derivative of prostaglandin E3 (PGE3), a compound known for its various biological activities, particularly in the modulation of inflammatory responses and vascular functions. This article explores the biological activity of this compound, highlighting its pharmacological properties, comparative potency, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a two-component coupling process that efficiently produces this compound from its precursors. The structural formula of this compound is characterized by the presence of a cyclopentane ring with specific functional groups that contribute to its biological activity.

Uterine Stimulation

Research indicates that this compound exhibits significantly lower uterine stimulant activity compared to PGE1. Specifically, it is reported to be 14 times less active as a uterine stimulant than PGE1 while retaining 75% of the anti-aggregatory potency associated with PGE1. This selective profile suggests that this compound may serve as a more targeted antithrombotic agent without the pronounced uterine effects seen with other prostaglandins .

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Prostaglandins are known to play a role in inflammation; thus, derivatives like this compound are investigated for their potential to modulate inflammatory pathways. Its ability to retain some anti-aggregatory effects implies that it may influence platelet aggregation and vascular inflammation positively.

Comparative Potency Table

The following table summarizes the comparative potency of this compound against other prostaglandins:

| Compound | Uterine Stimulation Activity | Anti-Aggregatory Activity |

|---|---|---|

| PGE1 | High | High |

| This compound | Low (14x less than PGE1) | Moderate (75% of PGE1) |

| PGI2 | Moderate | High |

In Vitro Studies

In vitro studies have demonstrated the selective activity of this compound on human platelets and smooth muscle cells. These studies reveal that while it does not stimulate uterine contractions effectively, it can reduce platelet aggregation significantly, suggesting its utility in cardiovascular applications .

Metabolism and Excretion

The metabolic pathway of this compound has been explored through various animal studies. It is primarily metabolized through enzymatic conversion processes similar to other prostaglandins but shows unique metabolic profiles that could influence its pharmacokinetics and efficacy in therapeutic settings .

Potential Therapeutic Applications

Given its unique profile, this compound may have potential applications in:

- Cardiovascular Health : As an antithrombotic agent with reduced uterine stimulation.

- Inflammatory Conditions : Its anti-inflammatory properties could be harnessed in treating conditions where modulation of inflammatory responses is beneficial.

- Research Tool : As a selective prostaglandin analogue for studying prostaglandin pathways and their roles in various physiological processes.

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-NFRSEMAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?

A1: this compound exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of this compound compare to other prostaglandins?

A2: Research indicates that the anti-aggregatory potency of this compound, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.

Q3: Are there factors that can influence the anti-aggregatory potency of this compound?

A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.

Q4: Are there efficient synthetic routes for producing this compound?

A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and this compound utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.

Q5: Has this compound been identified in nature?

A5: Yes, this compound has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。